![molecular formula C10H9N3S B2370145 N-quinolin-5-ylthiourea CAS No. 860621-03-0](/img/structure/B2370145.png)
N-quinolin-5-ylthiourea
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Overview
Description
“N-quinolin-5-ylthiourea” is a chemical compound with the CAS Number: 860621-03-0 and a molecular weight of 203.27 .
Molecular Structure Analysis
The IUPAC name for “N-quinolin-5-ylthiourea” is N-(5-quinolinyl)thiourea . The InChI code is 1S/C10H9N3S/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1-6H, (H3,11,13,14) .Physical And Chemical Properties Analysis
“N-quinolin-5-ylthiourea” has a molecular weight of 203.27 . Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the resources.Scientific Research Applications
Antibacterial and Anti-MRSA Activity
N-quinolin-5-ylthiourea derivatives have demonstrated significant antibacterial properties. For instance, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea showed notable activity against various Gram-positive and Gram-negative bacteria. It also exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to vancomycin. This suggests potential for developing new classes of antibiotics from this compound family (Dolan et al., 2016).
Antitumor Properties
Certain derivatives of N-quinolin-5-ylthiourea have shown promising antitumor activities. For example, a study on 2-mercapto-3-phenethylquinazoline bearing anilide fragments revealed substantial inhibitory effects on various cancer types, including renal, colon, lung, breast, ovarian, and melanoma cancers. This highlights the potential of N-quinolin-5-ylthiourea derivatives in cancer therapy (Al-Suwaidan et al., 2013).
Antimicrobial Agents
A series of thiourea derivatives have been synthesized and evaluated for their antimicrobial activities against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These studies help in understanding the structure-activity relationships and could guide the development of new antimicrobial agents (Buha et al., 2012).
Plant Growth Stimulation
Derivatives of N-quinolin-5-ylthiourea have been studied for their effects on plant growth, particularly in microclonal propagation. These compounds have shown promising results as stimulators of rhizogenesis in plant explants, providing insights into their potential use in agricultural biotechnology (Zavhorodnii et al., 2022).
Chemosensing Applications
Some N-quinolin-5-ylthiourea derivatives have been explored as chemosensors. For instance, acylthiourea derivatives have been synthesized and evaluated for their sensing ability, demonstrating potential applications in detecting various biochemical substances (Kalaiyarasi et al., 2019).
Mechanism of Action
Target of Action
N-quinolin-5-ylthiourea is a quinoline derivative. Quinolines are known to target bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal functioning of these enzymes, leading to the inhibition of DNA replication and ultimately bacterial death .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This action disrupts the normal functioning of these enzymes, leading to the inhibition of DNA replication and ultimately bacterial death .
Pharmacokinetics
Quinolones, a class of compounds structurally similar to n-quinolin-5-ylthiourea, are known for their excellent tissue penetration and concentrations, as reflected in their particularly large apparent volumes of distribution . These properties contribute to their bioavailability and effectiveness as therapeutic agents .
Result of Action
Based on the mode of action of quinolines, we can infer that n-quinolin-5-ylthiourea likely leads to the fragmentation of the bacterial chromosome, thereby inhibiting dna replication and leading to bacterial death .
properties
IUPAC Name |
quinolin-5-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1-6H,(H3,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOXEMLOUKHAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-5-ylthiourea | |
CAS RN |
860621-03-0 |
Source
|
Record name | (quinolin-5-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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